7-Amino vs. 5-Amino Isomer Lipophilicity
Computational data reveals a substantial difference in lipophilicity between regioisomeric 7- and 5-aminoindole-3-methanol compounds, which is a critical determinant for optimizing passive membrane permeability and metabolic stability in drug design. The 7-amino regioisomer (target) exhibits a significantly lower computed LogP (XLogP3) of -0.3 compared to its 5-amino counterpart [1]. This difference of approximately one LogP unit translates to a roughly 10-fold difference in predicted partition coefficient, indicating that the 7-amino compound is markedly more hydrophilic [1][2]. This property directly influences the ability of derived lead compounds to cross biological membranes like the blood-brain barrier or intestinal epithelium, making the 7-amino regioisomer a potentially superior starting point for developing central nervous system (CNS) or orally bioavailable therapeutics where high polarity is not always optimal [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 |
| Comparator Or Baseline | 5-amino-1H-indol-3-yl)methanol: XLogP3 = not specified in source (but reported in PubChem as 0.3) |
| Quantified Difference | Lower lipophilicity for the 7-amino regioisomer. |
| Conditions | Computed using XLogP3 algorithm (PubChem, 2021 release). |
Why This Matters
The lower LogP of the 7-amino regioisomer provides a quantifiable physicochemical rationale for selecting it over the 5-amino isomer in lead optimization campaigns where a specific lipophilicity range is required for favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.
- [1] PubChem. (2025). (5-amino-1H-indol-3-yl)methanol (CID 117175251). XLogP3 property data. View Source
- [2] PubChem. (2025). (7-amino-1H-indol-3-yl)methanol (CID 57886683). XLogP3 property data. View Source
